Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride
Description
Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a hydroxymethyl group at the 8-position and a hydrochloride salt. This structural motif is significant in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold’s versatility in drug design, often serving as a privileged structure for targeting enzymes, receptors, and ion channels .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c11-6-7-2-1-4-10-5-3-9-8(7)10;/h1-5,11H,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXQTXBIUCYRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with aldehydes or ketones under acidic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with other aromatic compounds in the presence of oxidizing agents.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry
Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride serves as a crucial building block in organic synthesis. Its derivatives are utilized in the development of complex molecular architectures due to their versatile reactivity. The compound is also employed as a ligand in coordination chemistry, facilitating the formation of metal complexes with potential applications in catalysis.
Biology
In biological research, this compound is investigated for its bioactive properties. It has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial strains. Additionally, it is being explored for antiviral and anticancer properties, making it a candidate for therapeutic development against infectious diseases and cancer .
Medicine
This compound is being studied for its therapeutic applications. Its ability to interact with specific biological targets suggests potential uses in treating diseases such as Alzheimer's disease and other neurodegenerative conditions. Notably, derivatives of imidazo[1,2-a]pyridine have been identified as inhibitors of acetylcholinesterase (AChE), which is relevant for Alzheimer's treatment strategies .
Material Science
In material science, this compound is utilized in the development of advanced materials with unique properties. Its incorporation into polymer matrices can enhance material performance, leading to applications in electronics and nanotechnology.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Anticancer Properties
Research focused on the anticancer activity of this compound derivatives revealed submicromolar inhibitory effects against multiple tumor cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.5 |
| MCF-7 | 0.7 |
| A549 | 0.6 |
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Effects:
- 8-Hydroxymethyl (Target Compound) : Enhances hydrophilicity and hydrogen-bonding capacity, favoring aqueous solubility and target engagement in polar environments.
- 8-Chloro () : Increases lipophilicity and metabolic stability but may reduce solubility.
- Pyrimidine Core () : Alters electronic distribution and ring geometry, affecting binding affinity and selectivity.
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydrochloride salts (e.g., target compound, Compound 38 , and ’s pyrimidine analog) generally exhibit improved aqueous solubility compared to free bases. For example, ’s pyrimidine derivative is soluble in DMSO (>10 mM), while 8-chloro analogs () may require organic solvents.
- Melting Points : Derivatives with hydrochloride salts show higher melting points (e.g., Compound 38: 200°C; Compound 39: 211°C ), indicating crystalline stability.
- Pharmacokinetics : The hydroxymethyl group in the target compound may enhance blood-brain barrier (BBB) penetration compared to bulkier substituents (e.g., carboxamide in Compound 38). ’s pyrimidine analog shows moderate BBB permeability (BBB score: 0.87) and CYP450 inhibition risk .
Biological Activity
Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic potential, supported by relevant research findings and data.
This compound functions primarily through its interactions with various biological targets. The compound has been shown to:
- Inhibit Enzymatic Activity : It interacts with enzymes involved in critical biochemical pathways, influencing their activity and function. Notably, it has demonstrated inhibitory effects on enzymes related to oxidative stress and cellular signaling pathways.
- Modulate Cell Signaling : The compound can activate or inhibit specific signaling pathways, resulting in alterations in gene expression and protein synthesis, which are crucial for cellular homeostasis .
The biochemical properties of this compound include:
- Solubility : The compound exhibits good solubility in various solvents, making it suitable for biological assays.
- Stability : Its stability under physiological conditions is critical for its potential therapeutic applications. Studies indicate that the compound maintains its integrity over time, though degradation may occur under certain conditions.
Biological Activities
This compound exhibits a wide range of biological activities:
- Antimicrobial Activity : It has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In particular, derivatives of imidazo[1,2-a]pyridine have been reported to possess submicromolar inhibitory concentrations against drug-resistant strains of tuberculosis .
- Anticancer Properties : The compound has been evaluated for its anticancer effects on various tumor cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways .
- Anti-inflammatory Effects : Some studies have highlighted its potential as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes (COX) involved in inflammatory processes .
Case Study 1: Antitubercular Activity
A study synthesized a series of imidazo[1,2-a]pyridine derivatives and tested their efficacy against Mycobacterium tuberculosis H37Rv. Compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM, indicating strong antitubercular activity compared to existing treatments .
Case Study 2: Anticancer Activity
Research involving the MDA-MB-231 triple-negative breast cancer cell line showed that imidazo[1,2-a]pyridine derivatives could inhibit cell growth with IC50 values ranging from 0.04 to 0.8 μM. These findings suggest a selective action against cancer cells while sparing normal cells .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | ≤0.006 μM |
| Anticancer | MDA-MB-231 (breast cancer) | 0.04 - 0.8 μM |
| Anti-inflammatory | COX Enzymes | IC50 = 0.04 μM |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protection : Use PPE (gloves, goggles, lab coat) and handle under inert gas (e.g., nitrogen) to prevent moisture exposure .
- Emergency Protocols : For accidental ingestion, administer activated charcoal and seek immediate medical attention (refer to H300 hazard code) .
- Environmental Safety : Avoid aqueous discharge due to extreme aquatic toxicity (H400); use closed-system waste disposal .
- Storage : Store in a cool, dry, ventilated area away from oxidizers and incompatible materials .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and aromatic C-H bonds in the imidazo-pyridine core .
- 1H NMR : Key signals include the methanol proton (δ ~4.8–5.2 ppm) and aromatic protons (δ ~6.5–8.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 195.1) and fragmentation patterns .
- Purity Validation : Use HPLC with a C18 column and acetonitrile/water gradient .
Q. How can researchers design a scalable synthesis route for this compound?
- Methodological Answer :
- Step 1 : Optimize condensation of 2-aminonicotinamide with chloroacetaldehyde in ethanol (yields >90%) .
- Step 2 : Use HATU/DIPEA-mediated coupling with substituted amines for functionalization .
- Scale-Up Considerations : Monitor exothermic reactions, employ flow chemistry for controlled mixing, and use green solvents (e.g., ethanol) to reduce environmental impact .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Predict transition states and intermediates using DFT (e.g., B3LYP/6-31G*) to identify energy barriers .
- Reaction Path Search : Apply nudged elastic band (NEB) methods to map pathways for regioselective functionalization .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvent/base combinations .
Q. What strategies resolve contradictions in biological activity data for imidazo[1,2-a]pyridine-chalcone conjugates?
- Methodological Answer :
- Dose-Response Analysis : Perform IC50 assays across multiple cell lines to assess selectivity (e.g., antitrypanosomal vs. mammalian cytotoxicity) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on chalcone) to isolate contributing factors .
- Metabolite Profiling : Use LC-MS to identify degradation products that may alter activity .
Q. How can factorial design improve experimental efficiency in synthesizing novel derivatives?
- Methodological Answer :
- Variable Selection : Test factors like temperature (50–100°C), catalyst loading (5–15 mol%), and solvent polarity (ethanol vs. DMF) .
- Response Surface Methodology (RSM) : Optimize yield and purity using a central composite design (CCD) .
- Interaction Analysis : Identify synergistic effects (e.g., higher temperatures reduce reaction time but increase byproduct formation) .
Q. What methodologies assess the environmental impact of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Aquatic Toxicity Testing : Use Daphnia magna acute toxicity assays (LC50) per OECD guidelines .
- Degradation Studies : Monitor photolytic/hydrolytic stability under simulated environmental conditions (pH 4–9, UV light) .
- Computational ECOSAR : Predict eco-toxicity profiles based on molecular descriptors .
Data Integrity and Reproducibility
Q. How can researchers ensure data reproducibility in synthetic chemistry workflows?
- Methodological Answer :
- Automated Documentation : Use electronic lab notebooks (ELNs) to track reagent batches, reaction parameters, and instrument calibration .
- Inter-Lab Validation : Share protocols via platforms like ICReDD for cross-validation of computational and experimental results .
- Statistical Rigor : Report mean ± SD for triplicate experiments and use ANOVA to confirm significance .
Q. What advanced techniques validate the stability of this compound under storage?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
